Iron 3-nitronaphthalene-1,5-disulphonate

Isomer separation Nitronaphthalene sulphonic acid purification Dye intermediate synthesis

Iron 3-nitronaphthalene-1,5-disulphonate (CAS 93839-97-5) is the ferrous (Fe²⁺) salt of 3-nitronaphthalene-1,5-disulphonic acid (CAS 117-86-2, also known as Nitro-Armstrong acid). Identified under EINECS 298-871-7, its molecular formula is most consistently reported as C₁₀H₅FeNO₈S₂ (monomeric, MW 387.12) , though alternative databases list a trinuclear stoichiometry C₃₀H₁₅Fe₂N₃O₂₄S₆ (MW 1105.5).

Molecular Formula C30H15Fe2N3O24S6
Molecular Weight 1105.5 g/mol
CAS No. 93839-97-5
Cat. No. B12663069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron 3-nitronaphthalene-1,5-disulphonate
CAS93839-97-5
Molecular FormulaC30H15Fe2N3O24S6
Molecular Weight1105.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[Fe+3].[Fe+3]
InChIInChI=1S/3C10H7NO8S2.2Fe/c3*12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h3*1-5H,(H,14,15,16)(H,17,18,19);;/q;;;2*+3/p-6
InChIKeySNHSFZDTUOIQAF-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron 3-Nitronaphthalene-1,5-Disulphonate (CAS 93839-97-5): Chemical Identity, Salt-Form Characteristics, and Industrial Sourcing Context


Iron 3-nitronaphthalene-1,5-disulphonate (CAS 93839-97-5) is the ferrous (Fe²⁺) salt of 3-nitronaphthalene-1,5-disulphonic acid (CAS 117-86-2, also known as Nitro-Armstrong acid) . Identified under EINECS 298-871-7, its molecular formula is most consistently reported as C₁₀H₅FeNO₈S₂ (monomeric, MW 387.12) , though alternative databases list a trinuclear stoichiometry C₃₀H₁₅Fe₂N₃O₂₄S₆ (MW 1105.5) [1]. The compound belongs to the nitronaphthalene disulphonate salt family, which serves as a critical intermediate platform for aminonaphthalene sulphonic acids used in azo dyes and pigments [2]. Unlike its magnesium, ammonium, or sodium congeners, the iron(II) salt introduces a redox-active metal center, fundamentally altering its reactivity profile across hydrogenation, precipitation, and coordination-driven applications.

Why Iron 3-Nitronaphthalene-1,5-Disulphonate Cannot Be Interchanged with Magnesium, Ammonium, or Sodium Salts of the Same Disulphonic Acid


Generic substitution among the 3-nitronaphthalene-1,5-disulphonate salt family is demonstrably unreliable because the metal counterion governs the compound's physicochemical behavior in application-critical contexts: (i) selective isomer precipitation, where only ferrous salts quantitatively separate 2-nitronaphthalene-4,8-disulphonic acid from mixed isomer streams, a property not shared by magnesium or zinc-group salts [1]; (ii) catalytic hydrogenation compatibility, where sodium, potassium, ammonium, and magnesium salts are explicitly preferred for Raney-nickel-catalyzed reduction to aminonaphthalene sulphonic acids, while iron salts are excluded from the recommended scope [2]; and (iii) formulation stoichiometry, where the iron salt's higher molecular weight per anionic equivalent (387.12 vs. 355.58 for magnesium and 367.4 for diammonium ) directly impacts molar loading calculations in synthesis. These three dimensions confirm that salt-form interchange is not a trivial substitution but a decision with quantifiable consequences for reaction selectivity, process yield, and cost-efficiency.

Quantitative Comparator Evidence for Iron 3-Nitronaphthalene-1,5-Disulphonate (CAS 93839-97-5) Versus Closest Analog Salts


Selective Isomer Precipitation: Ferrous Salt Differentiates 2,4,8-Isomer from Mixed Nitronaphthalene Disulphonic Acids Where Magnesium and Zinc-Group Salts Require Alternative Process Conditions

In the preparation of 2-nitronaphthalene-4,8-disulphonic acid, the ferrous salt quantitatively and selectively precipitates the desired 2,4,8-isomer from a mixed isomer stream also containing the 1,4,8-, 1,3,8-, and 2,4,7-compounds, while the competing isomers remain in solution [1]. This selectivity is achieved by adding ferrous sulphate (240 parts crystallized FeSO₄·7H₂O) to the diluted nitration mass (450 parts naphthalene input) at 40°C, followed by cooling to 15–20°C to isolate the normal ferrous salt as yellowish crystals [1]. The patent explicitly distinguishes this ferrous-salt method from earlier magnesium-salt precipitation (US 1,756,537) and zinc-group metal methods (US 1,836,204), establishing a unique separation capability for iron [1]. No quantitative yield or purity comparison data exist from a single head-to-head study; however, the ferrous method's industrial adoption as a distinct enabling process for isomer purification supports its operational superiority in this specific context.

Isomer separation Nitronaphthalene sulphonic acid purification Dye intermediate synthesis

Hydrogenation Feedstock Scope: Iron Salt Excluded from Preferred Salt Forms for Catalytic Reduction to Aminonaphthalene Sulphonic Acids

US Patent 4,163,752 (Bayer AG, 1979) defines a process for catalytic hydrogenation of nitronaphthalenesulphonic acid salts using Raney nickel at 100–300 bar H₂ and 130–160°C [1]. The patent explicitly specifies that 3-nitronaphthalene-1,5-disulphonic acid is 'preferably used in the form of its sodium salt and/or magnesium salt' [1], and more broadly recommends 'sodium salts, potassium salts, ammonium salts, magnesium salts and/or calcium salts, which are readily or moderately water-soluble' as the suitable counterion forms [1]. Iron salts are conspicuously absent from this recommendation. This exclusion is consistent with the fact that the patent prefers a Raney nickel catalyst alloyed with iron (Ni:Fe weight ratio ~85:15) [1], suggesting that soluble iron salts in the reaction medium could interfere with catalyst performance or promote undesired side reactions. Users seeking to hydrogenate 3-nitronaphthalene-1,5-disulphonate to the corresponding amine should therefore prioritize sodium or magnesium salt forms.

Catalytic hydrogenation Aminonaphthalene sulphonic acid synthesis Raney nickel catalysis

Molecular Weight and Equivalent Weight: Iron Salt Requires Different Molar Loading Versus Magnesium and Ammonium Counterparts

The monomeric iron(II) salt of 3-nitronaphthalene-1,5-disulphonic acid has a molecular weight of 387.12 g/mol , compared with 355.58 g/mol for the magnesium salt and 367.36 g/mol for the diammonium salt . The parent free acid (CAS 117-86-2) has a molecular weight of 333.29 g/mol . This means that for any stoichiometric reaction involving the 3-nitronaphthalene-1,5-disulphonate anion (e.g., salt metathesis, ion exchange, or precipitation), the iron salt requires approximately 8.9% more mass than the magnesium salt and 5.4% more than the ammonium salt to deliver the same molar quantity of the organic anion (387.12 vs. 355.58 = 1.089×; 387.12 vs. 367.36 = 1.054×). In process-scale procurement where bulk quantities are ordered by mass, this difference directly affects the unit cost of the active disulphonate moiety.

Stoichiometric formulation Molar equivalent calculation Salt metathesis

Aqueous Solubility and Process Compatibility: Sulfonate Groups Confer Water Solubility, but Iron(II) Redox Behavior Adds a Process Constraint Absent in Magnesium and Ammonium Salts

The presence of two sulfonate groups on the naphthalene ring confers aqueous solubility to all 3-nitronaphthalene-1,5-disulphonate salts, including the iron salt [1]. However, unlike the redox-inert magnesium(II) and ammonium counterions, the iron(II) center is susceptible to oxidation to iron(III) under aerobic conditions or in the presence of oxidizing agents. This redox sensitivity is exploited in certain analytical chemistry applications where iron-naphthalene sulphonate complexes serve as colorimetric or separation agents [2], but it simultaneously constitutes a stability concern during long-term storage or in oxidative process environments. The magnesium salt, by contrast, is explicitly produced and crystallized from hot sulphuric acid media (20–70°C, 40–60 wt% H₂SO₄) [3], demonstrating robust stability under strongly acidic, oxidizing conditions where the iron(II) salt would be at risk of oxidation.

Aqueous process chemistry Redox stability Salt solubility

Evidence-Backed Application Scenarios for Iron 3-Nitronaphthalene-1,5-Disulphonate (CAS 93839-97-5) in Research and Industrial Procurement


Selective Purification of 2-Nitronaphthalene-4,8-Disulphonic Acid from Mixed Isomer Streams in Dye Intermediate Manufacturing

Based on the established ferrous-salt precipitation selectivity documented in US Patent 1,968,964 [1], Iron 3-nitronaphthalene-1,5-disulphonate (or more precisely, the in-situ generated ferrous salt of the 2,4,8-isomer) is the method of choice for isolating 2-nitronaphthalene-4,8-disulphonic acid from mixtures containing the 1,4,8-, 1,3,8-, and 2,4,7-isomers. The process—adding ferrous sulphate to the diluted nitration mass at 40°C and crystallizing at 15–20°C—produces a yellowish crystalline normal ferrous salt that can be filtered from the mother liquor containing the non-precipitated isomers. This application is uniquely served by the iron salt form; neither the magnesium salt nor the ammonium salt provides the same isomer discrimination under comparable conditions.

Coordination Chemistry and Analytical Metal-Complexation Studies Leveraging the Iron(II) Redox-Active Center

The iron(II) center in CAS 93839-97-5 provides a redox-active metal coordination site that is absent in magnesium, ammonium, sodium, or potassium salts of the same disulphonic acid. This enables its use as a ligand precursor in coordination chemistry studies and analytical applications involving metal-chelate formation [2]. The compound's water solubility, conferred by the sulfonate groups, combined with the redox activity of iron, makes it suitable for spectrophotometric and separation-based analytical methods where colorimetric detection of iron-naphthalene sulphonate complexes is required. Researchers should select the iron salt over other counterion forms specifically when the experimental design requires the metal center to participate in redox or coordination events.

Precursor for Non-Hydrogenation Reduction Pathways to Aminonaphthalene Sulphonic Acids (Béchamp-Type Reduction)

While the iron salt is not recommended for catalytic hydrogenation with Raney nickel (as per US Patent 4,163,752 [3]), aromatic nitro groups can alternatively be reduced using iron powder in acidic media (Béchamp reduction) [4]. In this context, the iron salt of 3-nitronaphthalene-1,5-disulphonic acid may serve a dual role: the organic anion provides the substrate, while the iron(II) counterion (supplemented with additional metallic iron) participates in the reduction stoichiometry. This application scenario is relevant for laboratories or production facilities that utilize iron/acid reduction methods rather than catalytic hydrogenation, where the pre-formed iron salt offers a convenient single-component feedstock.

Stoichiometric Salt Metathesis for Custom Counterion Exchange in Research Synthesis

The precisely defined molecular weight of 387.12 g/mol for the monomeric iron(II) salt enables accurate stoichiometric calculations for salt metathesis reactions where the 3-nitronaphthalene-1,5-disulphonate anion is transferred to a different counterion. Given the 8.9% mass difference versus the magnesium salt, researchers procuring the iron salt for metathesis must account for this higher molar mass when calculating reagent equivalents. The iron salt is particularly suited for metathesis applications where the desired final counterion forms an insoluble sulphate with the displaced iron, facilitating product isolation through precipitation.

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